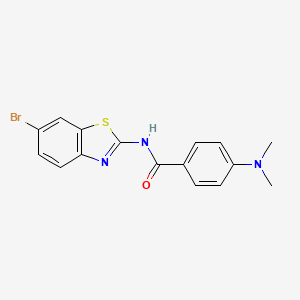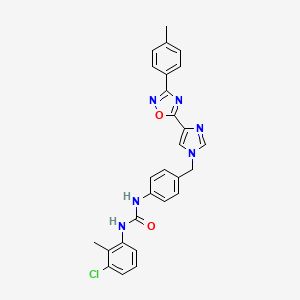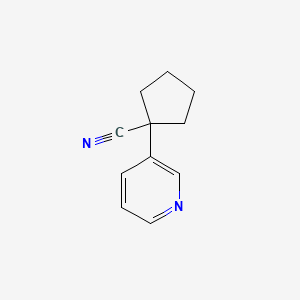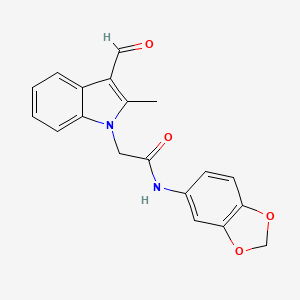
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide" is a benzamide derivative that is not directly mentioned in the provided papers. However, benzamide derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various benzamide derivatives with different substituents and their synthesis, biological evaluation, and structural analysis .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of amide bonds between a benzoyl component and an amine. For example, the synthesis of N-substituted benzamides with imidazolyl groups was achieved through the reaction of benzene-sulfonamides or imidazolylbenzamides . Similarly, the synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides was carried out by heterocyclization of corresponding thioureas . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For instance, the structure of novel antipyrine derivatives was characterized by X-ray diffraction, revealing the presence of hydrogen bonds and π-interactions that stabilize the crystal packing . Similarly, the structure of novel benzothiazoles was determined by single-crystal X-ray diffraction, showing discrete dimers connected by hydrogen bonds and π-π stacking interactions . These techniques would be essential in confirming the molecular structure of "this compound."
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do discuss the reactivity of similar compounds. For example, the synthesis of N-substituted benzamides involved the use of acid chlorides and amines . The reactivity of "this compound" would likely be influenced by the presence of the bromo and dimethylamino groups, which could undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The provided papers do not give specific data on the physical and chemical properties of "this compound." However, studies on similar compounds have shown that the presence of halogens and amine groups can affect these properties . For instance, the introduction of a dimethylamino group can enhance the solubility of the compound in organic solvents .
科学的研究の応用
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic environments. Hu et al. (2016) synthesized two benzothiazole derivatives and evaluated their efficiency as corrosion inhibitors for carbon steel in 1 M HCl solution. The study found these inhibitors offered higher inhibition efficiencies than previously reported benzothiazole family inhibitors, suggesting potential applications in industrial corrosion protection (Hu et al., 2016).
Anticancer Activity
The anti-breast cancer activity of benzothiazole analogs was investigated by Solomon et al. (2009). The study synthesized isatin-benzothiazole analogs and tested their cytotoxicity against various human breast tumor cell lines, identifying compounds with significant anti-cancer effects. This suggests benzothiazole derivatives, including potentially N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide, could have applications in cancer therapy (Solomon et al., 2009).
Molecular Imaging
The development of PET imaging agents for the visualization of metabotropic glutamate 1 receptor in the monkey brain used benzamide compounds, as reported by Fujinaga et al. (2012). Such research indicates the potential for benzothiazole derivatives in developing novel PET imaging probes for neuroscientific research and diagnosis of neurological diseases (Fujinaga et al., 2012).
Synthetic Methodologies
Wang et al. (2008) reported on the copper-catalyzed intramolecular cyclization of various substituted thioureas to synthesize N-benzothiazol-2-yl-amides. This study illustrates the versatility of benzothiazole derivatives in synthetic chemistry and their potential as intermediates in the synthesis of complex molecules (Wang et al., 2008).
Antimicrobial and Antioxidant Activities
Sindhe et al. (2016) synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide and evaluated their antimicrobial and antioxidant activities. The compounds exhibited promising activities, suggesting the potential for benzothiazole and related compounds in the development of new antimicrobial and antioxidant agents (Sindhe et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c1-20(2)12-6-3-10(4-7-12)15(21)19-16-18-13-8-5-11(17)9-14(13)22-16/h3-9H,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEZUYNOWOPADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2506522.png)
![1-[2-(2,4-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2506525.png)
![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-3-ylthiophen-2-yl)ethanol](/img/structure/B2506528.png)
![3-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2506529.png)




![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2506538.png)
![1-[1-(2,4-Dichloro-5-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2506539.png)

![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2506542.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2506543.png)
![2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2506545.png)